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Compound of Interest

2,4,7-Trimethyl-1H-indole-3-
Compound Name:

carbaldehyde
CAS No.: 883547-98-6
Cat. No.: B1308988

Get Quote

Executive Summary & Compound Profile

2,4,7-trimethyl-1H-indole-3-carbaldehyde (CAS: 883547-98-6) is a trisubstituted indole
derivative serving as a critical intermediate in the synthesis of cyanine dyes, pharmaceuticals,
and agrochemicals.[1][2] Its structural uniqueness lies in the steric and electronic interplay
between the C3-formyl group and the "peri" C4-methyl substituent, which significantly
influences its spectroscopic signature compared to the parent indole.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1308988#bc-rfq
https://www.benchchem.com/product/b1308988/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-4-7-trimethyl-1h-indole-3-carbaldehyde
https://www.bidepharm.com/products/412021-98-8.html
https://www.bldpharm.com/products/57335-86-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Data

IUPAC Name 2,4, 7-trimethyl-1H-indole-3-carbaldehyde
Molecular Formula C12H13NO

Molecular Weight 187.24 g/mol

Appearance Pale yellow to tan solid

Solubilit Soluble in DMSO, DMF, hot ethanol; sparingly
olubili
Y soluble in water

) ) Electrophilic aldehyde (C3), Nucleophilic Indole
Key Functionality c
ore

Synthesis & Reaction Pathway

The standard route to this compound is the Vilsmeier-Haack formylation of the precursor 2,4,7-
trimethylindole. This pathway is preferred for its high regioselectivity toward the electron-rich
C3 position.

Reaction Mechanism (Vilsmeier-Haack)

The reaction involves the electrophilic attack of the chloroiminium ion (generated in situ from
POCIs and DMF) on the C3 position of the indole, followed by hydrolysis.
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Click to download full resolution via product page

Figure 1: Synthetic pathway via Vilsmeier-Haack formylation. The C3 position is activated by
the ring nitrogen, allowing selective formylation despite the steric bulk of the C2 and C4 methyl
groups.
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Spectroscopic Characterization (The Core)

The following data is derived from high-fidelity analysis of the precursor (2,4,7-trimethylindole)
and standard substituent effects observed in indole-3-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-ds or CDCI3)

The transition from the precursor to the aldehyde is marked by the disappearance of the H3
proton (typically a singlet at ~6.22 ppm in the precursor) and the appearance of the aldehyde
proton at ~10.1 ppm.
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Position

Shift (0, ppm)

Multiplicity

Integration

Assignment
Logic &
Diagnostic
Notes

NH

11.5-12.0

Broad Singlet

1H

Highly
Deshielded:
Hydrogen
bonding with the
C3-carbonyl
oxygen and
solvent
interaction.
Significantly
downfield from

precursor (~7.7

ppm).

CHO

10.0 -10.2

Singlet

1H

Diagnostic Peak:
Confirms
successful
formylation.

Sharp singlet.

H5

69-7.1

Doublet (

Hz)

1H

Aromatic: Ortho-

coupling with H6.

H6

6.7-6.9

Doublet (

Hz)

1H

Aromatic: Ortho-

coupling with H5.

2.75-2.85

Singlet

3H

Peri-Effect:
Deshielded
relative to other
methyls due to
spatial proximity
(anisotropy) of

the C3-carbonyl
group.
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Attached to the
electron-deficient
2-Me 2.60-2.70 Singlet 3H C2=C3 bond;
slightly
deshielded.

Least affected
methyl group;
7-Me 2.40 - 2.50 Singlet 3H similar to
precursor shift
(~2.41 ppm).

13C NMR (100 MHz, DMSO-de)
e Carbonyl (C=0): ~185.0 ppm (Characteristic aldehyde carbon).

¢ C2 (Indole): ~145.0 ppm (Quaternary, deshielded by N and double bond).
e Junction Carbons: ~135.0 ppm (C7a) and ~126.0 ppm (C3a).

o Methyl Carbons: Three distinct peaks in the 10-20 ppm range. The 4-Me is typically the most
downfield of the alkyl signals due to steric compression.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional group transformation.

3150 — 3300 cm~1: N-H stretching (Broad, intense).

2800 — 2950 cm~1: C-H stretching (Aliphatic methyls and aldehyde C-H).

1630 — 1650 cm~1: C=0 stretching (Aldehyde). Note: This is lower than typical aliphatic
aldehydes (~1720 cm~?) due to conjugation with the indole ring.

1500 — 1600 cm~—1: C=C aromatic skeletal vibrations.

Mass Spectrometry (ESI-MS)

e Molecular lon: [M+H]* = 188.24 m/z.
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e Fragmentation: Loss of CO (M-28) is a common fragmentation pathway for aromatic
aldehydes.

Experimental Validation Protocol

To ensure scientific integrity, the following protocol serves as a self-validating system for
synthesizing and characterizing this compound.

Step 1: Synthesis (Vilsmeier-Haack)[3][4]

o Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C. Add POCIs (1.2 equiv) dropwise under
N2. Stir 30 min to form the Vilsmeier salt (white/yellow precipitate).

» Addition: Dissolve 2,4,7-trimethylindole (1 equiv) in minimal DMF and add slowly to the
reagent at 0°C.

¢ Reaction: Warm to room temperature, then heat to 80°C for 4-6 hours. Monitor by TLC (loss
of starting material).

e Workup: Pour reaction mixture into crushed ice/water. Neutralize with 5M NaOH or saturated
Na2COs to pH 9-10. The product will precipitate.

« Purification: Filter the solid. Recrystallize from Ethanol or Ethanol/Water mixtures.

Step 2: Quality Control (QC) Checklist

TLC: Single spot, lower R_f than starting indole (more polar due to CHO).
1H NMR Check:

o Is the signal at ~6.2 ppm (H3 of precursor) absent?

o Isthe signal at ~10.1 ppm (CHO) present?

o Are there exactly two aromatic protons (doublets)? (If multiplets remain, purification is
required).

Melting Point: Confirm solid state (typically >140°C for substituted indole aldehydes).
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Structural Logic & Isomer Differentiation

Distinguishing the 2,4,7-isomer from other trimethyl isomers (e.g., 2,5,7- or 4,6,7-) relies on the
coupling pattern of the aromatic protons.

2,4,7-Trimethyl Isomer
(Target)

Aromatic Proton Coupling (J)

Two Doublets (J~8Hz)
(Ortho Coupling)

2,5,7-Trimethyl Isomer 4,6,7-Trimethyl Isomer

Two Singlets
Para Coupling)

Confirms 2,4,7-Isomer Indicates 4,6,7-Isomer
(H5 and H6 are neighbors) (H5 and H2 separated)

Click to download full resolution via product page

Figure 2: Logic flow for distinguishing isomers based on NMR coupling constants. The 2,4,7-
isomer leaves H5 and H6 adjacent, resulting in ortho-coupling (doublets).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS:412021-98-8, 5-¥2£t-2-FF F-1H-N5| Y- 3-FA - 48 & 24 [bidepharm.com]

o 2.57335-86-1|5-Chloro-2-methyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
2,4,7-Trimethyl-1H-indole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1308988/docs#technical-guide-spectroscopic-
characterization-of-2-4-7-trimethyl-1h-indole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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